2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]acetohydrazide
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Overview
Description
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E)-1-(12-DIHYDROACENAPHTHYLEN-5-YL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated methoxyphenoxy group and an acenaphthylene-derived hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E)-1-(12-DIHYDROACENAPHTHYLEN-5-YL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Brominated Methoxyphenoxy Intermediate: This step involves the bromination of 2-methoxyphenol to yield 2-bromo-4-methoxyphenol.
Preparation of the Acenaphthylene-Derived Hydrazide: Acenaphthylene is subjected to a series of reactions to introduce the hydrazide functionality.
Condensation Reaction: The final step involves the condensation of the brominated methoxyphenoxy intermediate with the acenaphthylene-derived hydrazide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E)-1-(12-DIHYDROACENAPHTHYLEN-5-YL)ETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazide moiety.
Substitution: The bromine atom in the methoxyphenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E)-1-(12-DIHYDROACENAPHTHYLEN-5-YL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E)-1-(12-DIHYDROACENAPHTHYLEN-5-YL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyphenol: Shares the brominated methoxyphenoxy group but lacks the acenaphthylene-derived hydrazide moiety.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its functional groups and overall structure.
Uniqueness
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E)-1-(12-DIHYDROACENAPHTHYLEN-5-YL)ETHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a brominated methoxyphenoxy group and an acenaphthylene-derived hydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C23H21BrN2O3 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-14(18-10-8-16-7-6-15-4-3-5-19(18)23(15)16)25-26-22(27)13-29-20-11-9-17(24)12-21(20)28-2/h3-5,8-12H,6-7,13H2,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
PEXLTBIBNPNYGA-AFUMVMLFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=C3CCC4=C3C2=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
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